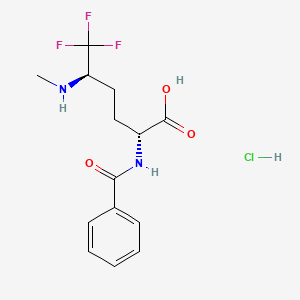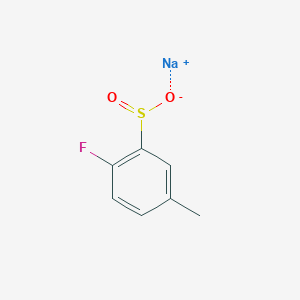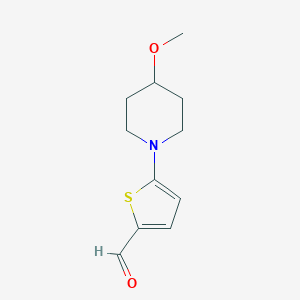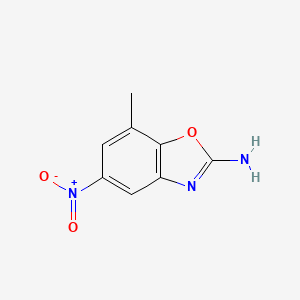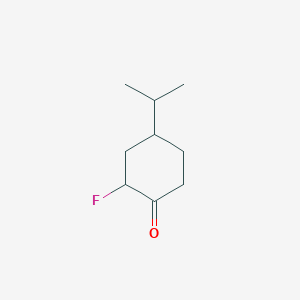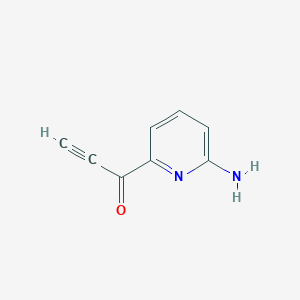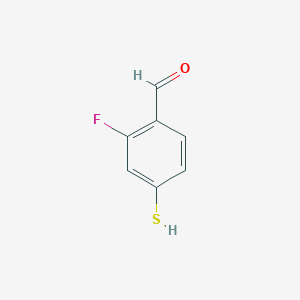
2-Fluoro-4-mercaptobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-mercaptobenzaldehyde: is an organic compound characterized by the presence of a fluorine atom and a thiol group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-mercaptobenzaldehyde typically involves the introduction of a fluorine atom and a thiol group onto a benzaldehyde ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced via halogen exchange reactions. The thiol group can be introduced through thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.
Example Synthetic Route:
Starting Material: 4-Fluorobenzaldehyde
Thiolation Reaction: Reacting 4-Fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to introduce the thiol group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-mercaptobenzaldehyde: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-4-mercaptobenzaldehyde: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-mercaptobenzaldehyde is largely dependent on its functional groups:
Thiol Group: The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their function.
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols.
Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-mercaptobenzaldehyde: can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: Lacks the thiol group, making it less reactive in certain biochemical applications.
4-Mercaptobenzaldehyde: Lacks the fluorine atom, which can affect its stability and reactivity.
2-Fluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness:
- The combination of a fluorine atom and a thiol group in This compound provides a unique set of reactivity and stability, making it particularly useful in specialized synthetic and research applications.
By understanding the properties and applications of This compound , researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C7H5FOS |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H |
Clé InChI |
HMOLBDXCAPWJIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)

![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)


